The Chemical Synthesis of Meglumine Diatrizoate: An In-depth Technical Guide
The Chemical Synthesis of Meglumine Diatrizoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Meglumine (B1676163) diatrizoate is a widely used iodinated contrast agent for radiological imaging. Its synthesis is a multi-step process involving the independent preparation of diatrizoic acid and meglumine, followed by their salt formation. This guide provides a detailed overview of the core chemical synthesis pathways, experimental protocols, and quantitative data for the production of meglumine diatrizoate.
Synthesis of Diatrizoic Acid
The synthesis of diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is a critical part of the overall process. There are several reported pathways, with a common route originating from benzoic acid.
A prevalent method involves the following key steps:
-
Nitration: Benzoic acid is first nitrated to yield 3,5-dinitrobenzoic acid.
-
Reduction: The dinitro compound is then reduced to 3,5-diaminobenzoic acid.
-
Iodination: The aromatic ring is subsequently iodinated to produce 3,5-diamino-2,4,6-triiodobenzoic acid.
-
Acetylation: Finally, the amino groups are acetylated to form the final diatrizoic acid product.[1][2]
An alternative starting point for the synthesis is 3,5-diaminobenzoic acid, which would bypass the initial nitration and reduction steps.[3] Another variation involves the iodination of 3,5-diacetamidobenzoic acid.[2]
Quantitative Data for Diatrizoic Acid Synthesis
| Step | Reactants | Reagents/Catalysts | Molar Yield (%) | Reference |
| Acetylation & Esterification | 3,5-diamino-2,4,6-triiodobenzoic acid, Acetic acid, Thionyl chloride, Methanol (B129727) | 4-dimethylaminopyridine (B28879) | 92.76 | [4] |
| Hydrolysis | 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester, Deionized water | Sodium hydroxide (B78521), Hydrochloric acid | ~93.5 (based on crude product weight) | [4] |
| Overall Yield (from 3,5-diamino-2,4,6-triiodobenzoic acid) | - | - | >80 | [4] |
| Acetylation (alternative) | 3,5-diamino-2,4,6-triiodobenzoic acid | Acetic anhydride (B1165640) in NMP | >89 | [1] |
Experimental Protocols for Diatrizoic Acid Synthesis
Method 1: From 3,5-diamino-2,4,6-triiodobenzoic acid [4]
-
Step 1: Acylation and Esterification
-
Add 30g of 3,5-diamino-2,4,6-triiodobenzoic acid and 30g of acetic acid to a reaction flask and heat to 50°C to dissolve.
-
In a separate flask, add 300ml of thionyl chloride and 0.5g of 4-dimethylaminopyridine as a catalyst.
-
Add the dissolved benzoic acid derivative dropwise to the thionyl chloride solution, maintaining the temperature below 60°C.
-
After the addition, raise the temperature to reflux for 4 hours.
-
Cool the mixture and remove excess thionyl chloride by distillation.
-
Add 300ml of methanol and reflux for 12 hours.
-
Cool the reaction mixture to 20-25°C to allow crystallization.
-
Filter the solid, wash with methanol, and dry to obtain 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester.
-
-
Step 2: Hydrolysis
-
Suspend 33g of the methyl ester in 200ml of deionized water.
-
Add 20% sodium hydroxide solution dropwise to adjust the pH to 10-11 and maintain at 50-55°C for 2 hours.
-
Adjust the pH to 3-3.5 with concentrated hydrochloric acid.
-
Heat to 90-95°C, add activated carbon, and stir for 3 hours.
-
Filter the hot solution.
-
Cool the filtrate to 60°C and adjust the pH to 1-1.5 with concentrated hydrochloric acid to induce crystallization.
-
Filter the product, wash with deionized water, and dry to yield diatrizoic acid.
-
Method 2: From Benzoic Acid (General Pathway) [1][2]
-
Step 1: Nitration of Benzoic Acid
-
Benzoic acid is reacted with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) at a controlled temperature (e.g., 60-90°C) for an extended period (e.g., 20-40 hours) to produce 3,5-dinitrobenzoic acid.[1]
-
-
Step 2: Reduction of 3,5-Dinitrobenzoic Acid
-
The 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid using a catalyst such as Raney nickel or palladium on carbon.[2]
-
-
Step 3: Iodination of 3,5-Diaminobenzoic Acid
-
The 3,5-diaminobenzoic acid is reacted with an iodinating agent like iodine monochloride or potassium iodochloride to yield 3,5-diamino-2,4,6-triiodobenzoic acid.[2]
-
-
Step 4: N-Acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid
-
The amino groups are acetylated using acetic anhydride to form diatrizoic acid. This step can be performed in a solvent such as N-methyl-2-pyrrolidone (NMP) to achieve high yields.[1]
-
Synthesis of Meglumine
Meglumine (N-methyl-D-glucamine) is an amino sugar derived from a monosaccharide. The synthesis generally starts with D-glucose or its reduced form, sorbitol.[5][6]
The primary steps for meglumine synthesis are:
-
Hydrogenation (if starting from Glucose): D-glucose is catalytically hydrogenated, typically using a nickel catalyst under high pressure, to produce sorbitol.[5]
-
Reductive Amination: Sorbitol is reacted with methylamine (B109427) in an aqueous solution.[5] This can also be described as an imination followed by catalytic hydrogenation.[7]
-
Purification: The resulting meglumine is then purified, often through crystallization or ion-exchange methods, to achieve pharmaceutical-grade quality.[5]
Experimental Protocol for Meglumine Synthesis
Method: From D-Glucose [7]
-
Charge a Parr reactor with Raney nickel and water.
-
Seal the reactor and purge with nitrogen and then hydrogen.
-
Pressurize with hydrogen, begin stirring, and heat to 100-110°C for 1 hour.
-
Cool the reactor to 10°C.
-
Add an aqueous solution of D-glucose followed by an aqueous solution of methylamine while maintaining a low temperature.
-
Pressurize the reactor with hydrogen and allow it to warm to ambient temperature.
-
Heat the reactor in stages to 35°C, 50°C, 75°C, and finally 100°C over several hours.
-
Cool the reactor, vent, and purge with nitrogen.
-
Filter the contents and remove the water under reduced pressure.
-
Dissolve the resulting solid in refluxing methanol and allow it to crystallize at ambient temperature.
-
Filter and dry the white solid to obtain meglumine.
Formation of Meglumine Diatrizoate
The final step in the synthesis is the formation of the meglumine salt of diatrizoic acid. This is an acid-base reaction where the acidic diatrizoic acid reacts with the basic meglumine. The resulting salt, meglumine diatrizoate, exhibits enhanced water solubility compared to diatrizoic acid, making it suitable for injectable formulations.[8]
The final product is often a solution containing meglumine diatrizoate, and in some formulations, sodium diatrizoate as well.[9][10] The pH of the final solution is typically adjusted to be within a physiologically acceptable range.[9]
Synthesis Pathway Visualization
The following diagrams illustrate the chemical synthesis pathways for diatrizoic acid and meglumine.
Caption: Synthesis pathway of Diatrizoic Acid from Benzoic Acid.
Caption: Synthesis pathway of Meglumine from D-Glucose.
References
- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 2. Diatrizoate - Wikipedia [en.wikipedia.org]
- 3. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemignition.com [chemignition.com]
- 6. Meglumine - LKT Labs [lktlabs.com]
- 7. Meglumine synthesis - chemicalbook [chemicalbook.com]
- 8. vasudhapharma.com [vasudhapharma.com]
- 9. CN105770913A - Compound meglumine diatrizoate injection and use method thereof - Google Patents [patents.google.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
